O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate
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Overview
Description
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C12H13ClO4 and a molecular weight of 256.6853 . This compound is characterized by the presence of a chlorophenyl group attached to an ethyl chain, which is further connected to an oxalate ester. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 4-chlorophenylethyl alcohol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Chemical Reactions Analysis
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted phenyl derivatives and alcohols.
Scientific Research Applications
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate can be compared with other similar compounds such as:
4-Chlorophenylacetic acid: Similar in structure but lacks the oxalate ester group.
Ethyl 4-chlorophenylacetate: Contains an ester group but differs in the position and type of ester linkage.
4-Chlorophenylethylamine: Contains an amine group instead of an ester.
Properties
IUPAC Name |
2-O-[2-(4-chlorophenyl)ethyl] 1-O-ethyl oxalate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4/c1-2-16-11(14)12(15)17-8-7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMQMZVAMYJUOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)OCCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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